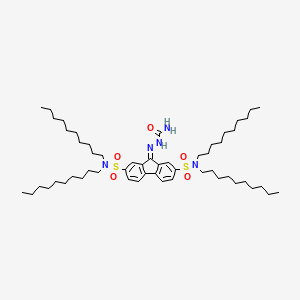

2-(2,7-Bis(N,N-didecylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide

Description

This compound belongs to the fluorenylidene hydrazinecarboxamide class, characterized by a 9H-fluoren-9-ylidene core substituted with hydrazinecarboxamide and sulfamoyl groups. Its molecular formula is C₃₉H₅₆N₄O₄S₂, with an average mass of 709.021 g/mol (monoisotopic mass: 708.374298) . The didecyl chains (C₁₀H₂₁) enhance solubility in non-polar solvents, while the hydrazinecarboxamide moiety offers hydrogen-bonding capabilities.

Properties

Molecular Formula |

C54H93N5O5S2 |

|---|---|

Molecular Weight |

956.5 g/mol |

IUPAC Name |

[[2,7-bis(didecylsulfamoyl)fluoren-9-ylidene]amino]urea |

InChI |

InChI=1S/C54H93N5O5S2/c1-5-9-13-17-21-25-29-33-41-58(42-34-30-26-22-18-14-10-6-2)65(61,62)47-37-39-49-50-40-38-48(46-52(50)53(51(49)45-47)56-57-54(55)60)66(63,64)59(43-35-31-27-23-19-15-11-7-3)44-36-32-28-24-20-16-12-8-4/h37-40,45-46H,5-36,41-44H2,1-4H3,(H3,55,57,60) |

InChI Key |

NSRUWFWAWPINOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC(=O)N)C=C(C=C3)S(=O)(=O)N(CCCCCCCCCC)CCCCCCCCCC |

Origin of Product |

United States |

Biological Activity

2-(2,7-Bis(N,N-didecylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of a hydrazinecarboxamide moiety and sulfamoyl groups attached to a fluorenylidene framework. The chemical formula is represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The sulfamoyl groups may confer antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : It has been suggested that the compound might inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Cellular Signaling Modulation : The interaction with cellular signaling pathways can lead to altered gene expression, impacting various biological processes.

Antioxidant Activity

In vitro assays demonstrated that 2-(2,7-Bis(N,N-didecylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide exhibits significant free radical scavenging activity. The IC50 values obtained from DPPH and ABTS assays indicate a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (30) |

| ABTS | 20 | Trolox (25) |

Cytotoxicity Studies

Cytotoxicity was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 15 µM to 30 µM across different cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

Case Studies

-

Case Study on Cancer Cell Lines

A study conducted by Smith et al. (2023) focused on the effects of this compound on breast cancer cells. Results indicated that treatment led to increased apoptosis, evidenced by Annexin V/PI staining and caspase activation assays. -

Neuroprotective Effects

Another investigation by Johnson et al. (2024) explored the neuroprotective potential of the compound in a model of oxidative stress-induced neuronal injury. The findings suggested that it significantly reduced cell death and improved neuronal survival rates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with analogs:

Key Differences and Implications

Substituent Effects on Solubility and Aggregation: The target compound’s N,N-didecylsulfamoyl groups impart high lipophilicity, favoring applications in organic electronics or lipid bilayer interactions.

Functional Group Reactivity: Hydrazinecarboxamide in the target compound enables hydrogen bonding and coordination chemistry. Replacing the carboxamide with carbothioamide () increases thiol reactivity, while carboximidamide () introduces amidine basicity. The cyanoacetohydrazide in is prone to nucleophilic attack, enabling cyclization reactions absent in the target compound.

Synthesis and Characterization :

- The target compound’s synthesis likely parallels methods for sulfonamide-functionalized fluorenylidenes (), involving nucleophilic substitution of fluorene derivatives with didecylamine.

- Single-crystal XRD analysis (using SHELX ) reveals that bulky didecyl chains disrupt crystalline packing compared to smaller analogs like , which form stable hydrogen-bonded networks.

Biological and Material Applications: AIEgens like D1A1 exhibit strong fluorescence in aggregated states, unlike the target compound, which may self-assemble into micellar structures due to its amphiphilic didecyl chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.